L-Glutamine-13C5

CAS No.:

Cat. No.: VC13338601

Molecular Formula: C5H10N2O3

Molecular Weight: 151.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H10N2O3 |

|---|---|

| Molecular Weight | 151.11 g/mol |

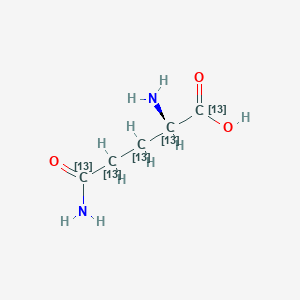

| IUPAC Name | (2S)-2,5-diamino-5-oxo(1,2,3,4,5-13C5)pentanoic acid |

| Standard InChI | InChI=1S/C5H10N2O3/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H2,7,8)(H,9,10)/t3-/m0/s1/i1+1,2+1,3+1,4+1,5+1 |

| Standard InChI Key | ZDXPYRJPNDTMRX-WIAREEORSA-N |

| Isomeric SMILES | [13CH2]([13CH2][13C](=O)N)[13C@@H]([13C](=O)O)N |

| SMILES | C(CC(=O)N)C(C(=O)O)N |

| Canonical SMILES | C(CC(=O)N)C(C(=O)O)N |

Introduction

Chemical Identity and Structural Properties

L-Glutamine-¹³C₅ (CAS 184161-19-1) retains the core structure of L-glutamine—a five-carbon amino acid with an amide side chain—but replaces all five carbons in the backbone with ¹³C isotopes. The molecular formula is ¹³C₅H₁₀N₂O₃, yielding an average mass of 151.11 g/mol and a monoisotopic mass of 158.11 Da when deuterium and ¹⁵N substitutions are included . The stereochemistry remains (S)-configured at the α-carbon, ensuring biological compatibility with endogenous glutamine transporters and enzymes .

Table 1: Comparative Properties of L-Glutamine and L-Glutamine-¹³C₅

| Property | L-Glutamine | L-Glutamine-¹³C₅ |

|---|---|---|

| Molecular Formula | C₅H₁₀N₂O₃ | ¹³C₅H₁₀N₂O₃ |

| Average Mass (g/mol) | 146.14 | 151.11 |

| Isotopic Purity | N/A | 97–99% ¹³C, 97–99% ¹⁵N |

| Solubility (H₂O) | 31.25 mg/mL | 31.25 mg/mL |

The compound’s solubility in aqueous solutions (31.25 mg/mL at 60°C) matches unlabeled glutamine, facilitating its use in cell culture media and intravenous infusions . Storage at -20°C prevents degradation, ensuring stability for up to six months .

| Supplier | Purity | Price (0.1 g) | Delivery Time |

|---|---|---|---|

| Cymitquímica | 98% | €213–€1,626 | 2–5 weeks |

| Cambridge Isotope Labs | 99% | $1,593 | Immediate |

| GlpBio | ≥95% | $159–$522 | 1–2 weeks |

Applications in Metabolic Tracing

Immunometabolism and T-Cell Activation

In vivo infusion of L-glutamine-¹³C₅ into mice revealed its preferential utilization by CD8⁺ T effector (Teff) cells during Listeria monocytogenes infection. Over 30% of splenic citrate and malate pools were labeled with ¹³C, demonstrating glutamine’s dominance over glucose in fueling the tricarboxylic acid (TCA) cycle . Notably, ¹³C₅-glutamine contributed 40% of aspartate’s carbon skeleton, essential for nucleotide synthesis in proliferating T cells .

Reductive Carboxylation in Cancer Cells

In renal cell carcinomas, L-glutamine-¹³C₅ traced reductive carboxylation—a pathway converting α-ketoglutarate to citrate via isocitrate. This process accounted for >50% of lipogenic acetyl-CoA in hypoxic tumors, highlighting glutamine’s role in supporting biomass synthesis under low-oxygen conditions .

Nitrogen Recycling and Citrulline Synthesis

Despite traditional assumptions, ¹³C₅-glutamine contributes minimally to citrulline synthesis in humans (∼10%) and pigs (3%), as shown by [2H₅]- and [¹⁵N]-tracing . This contrasts with nitrogen tracer studies, underscoring the importance of carbon-specific analyses in disentangling metabolic fates .

Pharmacokinetic and Biochemical Insights

Metabolic Flux Analysis

Infusion studies in mice achieved 40% ¹³C₅ enrichment in blood glutamine within 150 minutes, with subsequent incorporation into TCA intermediates (e.g., α-ketoglutarate, succinate) and amino acids (proline, aspartate) . Glutamine’s carbon backbone contributed 25–30% of hepatic citrate pools, compared to <10% from glucose .

Species-Specific Utilization

Comparative studies across species revealed divergent fluxes:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume